Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)-

Description

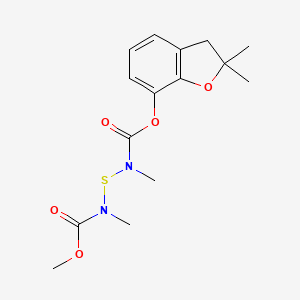

The compound "Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)-" is a structurally complex benzofuran derivative. Its core structure consists of a 2,3-dihydrobenzofuran ring with two methyl groups at the 2-position. At the 7-position, it features a carbamoyloxy group substituted with an N-methyl-N-methoxycarbonylaminothio moiety.

Properties

IUPAC Name |

methyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-15(2)9-10-7-6-8-11(12(10)22-15)21-14(19)17(4)23-16(3)13(18)20-5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHVTAMRXSJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216121 | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65907-26-8 | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)-, is characterized by a complex structure that includes a benzofuran core and various functional groups that contribute to its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzofuran nucleus with substituents that enhance its biological activity. The presence of the carbamoyloxy and methoxycarbonylaminothio groups plays a crucial role in its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C16H22N2O5S |

| Core Structure | Benzofuran |

| Key Functional Groups | Carbamoyloxy, Methoxycarbonylaminothio |

Biological Activity

Benzofuran derivatives are known for a wide range of biological activities including:

- Antimicrobial Activity : Exhibits significant efficacy against various bacteria and fungi. Studies have shown that modifications at specific positions on the benzofuran ring can enhance this activity. For instance, compounds with halogen or hydroxyl substitutions at positions 4, 5, or 6 have demonstrated potent antibacterial effects .

- Anticancer Properties : Some benzofuran derivatives have been identified as effective against different cancer cell lines. They function through mechanisms such as topoisomerase inhibition and modulation of apoptotic pathways .

- Anti-inflammatory and Analgesic Effects : These compounds can modulate inflammatory responses and provide pain relief through various biochemical pathways .

- Antiviral Activity : Certain benzofuran derivatives have shown promise against viral infections, including hepatitis C virus .

The biological activity of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-methoxycarbonylaminothio)-N-methylcarbamoyloxy)- is attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades that affect cell proliferation and survival.

- Gene Expression Regulation : The compound may influence gene expression by interacting with DNA or RNA, potentially affecting cellular functions related to growth and differentiation.

Case Studies

- Antimicrobial Efficacy : A study reported that a series of benzofuran-based compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The most active compound showed an inhibition zone of 23 mm against this pathogen .

- Anticancer Activity : Research indicated that certain benzofuran derivatives were effective in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis through caspase activation pathways .

- Anti-inflammatory Effects : In a model of acute inflammation, a benzofuran derivative significantly reduced edema in rats, suggesting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Substituent Complexity and Bioactivity The target compound’s 7-position substituent includes a thiocarbamate group, distinguishing it from simpler methylcarbamates like carbofuran. Thiocarbamates often enhance systemic activity and environmental persistence in pesticides . In contrast, cannabinoid receptor agonists (e.g., compound 23) prioritize lipophilic substituents (e.g., benzyl, tert-butyl) to optimize receptor binding .

Metabolic Pathways Carbofuran phenol (7-hydroxy derivative) is a primary metabolite of carbofuran, formed via hydrolysis. The target compound’s methoxycarbonylaminothio group may undergo oxidative or hydrolytic degradation, but specific pathways are undocumented in the evidence .

Synthetic Routes Carbofuran derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, compound 23 uses N-tert-butylmethylamine and flash chromatography . Thiocarbamate introduction (as in furathiocarb) often involves reaction of the benzofuranol with thiophosgene or thiocarbamoyl chlorides .

Toxicity and Regulation

- Carbofuran is classified as extremely hazardous (LD₅₀ ~ 8 mg/kg in rats), while furathiocarb exhibits lower acute toxicity due to its prodrug nature. The target compound’s toxicity profile remains uncharacterized but may align with carbamate pesticides .

Research Findings and Data Gaps

- Analogous compounds (e.g., furathiocarb) have CAS 65907-30-4 and molecular weights ~400 g/mol .

- Biological Data: No direct activity data are available. Cannabinoid receptor agonists (e.g., compound 23) show IC₅₀ values < 100 nM for CB2, whereas carbofuran’s insecticidal activity occurs at ppm levels .

- Synthetic Challenges: The methoxycarbonylaminothio group may require protective-group strategies to prevent sulfur oxidation during synthesis .

Q & A

Basic: What synthetic methodologies are recommended for constructing the benzofuran core with functionalized substituents?

Methodological Answer:

The benzofuran core can be synthesized via olefin cross-metathesis followed by intramolecular oxo-Michael reaction , enabling enantioselective formation of dihydrobenzofuran derivatives. Key steps include:

- Use of Grubbs II catalyst for cross-metathesis to form α,β-unsaturated ketones.

- Chiral Brønsted acid catalysts (e.g., SPINOL-phosphoric acids) to induce enantioselectivity during the oxo-Michael cyclization .

- Purification via column chromatography and validation by HPLC for enantiomeric excess (e.g., >90% ee) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) for structurally similar benzofuran derivatives?

Methodological Answer:

Discrepancies arise due to subtle stereochemical or substituent effects. To resolve:

- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals unambiguously. For example, coupling constants in -NMR can differentiate between cis and trans dihydrobenzofuran conformers .

- Compare experimental IR spectra (e.g., carbonyl stretches at ~1700–1750 cm) with NIST database entries to confirm functional groups .

- Cross-validate using high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

Basic: What spectroscopic techniques are critical for characterizing the carbamate and thiocarbamate groups in this compound?

Methodological Answer:

- -NMR : Identify carbonyl carbons of the methoxycarbonyl (δ ~155–160 ppm) and carbamoyloxy (δ ~150–155 ppm) groups. Thiocarbamate sulfur effects may downfield-shift adjacent carbons .

- FTIR : Detect asymmetric stretching of C=O (1720–1740 cm) and N-H bends (1530–1560 cm) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, as demonstrated for benzofuran-3-yl benzamide derivatives .

Advanced: How can enantiomeric purity be ensured during synthesis of the target compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with racemic controls .

- Optical rotation : Measure specific rotation (e.g., ) and compare with literature values for validated enantiomers .

- Circular dichroism (CD) : Confirm absolute configuration by matching experimental CD curves with computational predictions (e.g., TDDFT calculations) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this benzofuran derivative?

Methodological Answer:

- Cytotoxicity screening : Use MTT assay on cancer cell lines (e.g., A-549 lung carcinoma or MCF-7 breast cancer) to determine IC values. Prefer derivatives with substitutions enhancing electron-withdrawing effects (e.g., chloro, methoxy) .

- Antimicrobial testing : Perform agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values to assess membrane permeability .

Advanced: How can molecular docking studies predict the interaction of this compound with target proteins?

Methodological Answer:

- Protein preparation : Retrieve crystal structures (e.g., from PDB) and optimize protonation states using tools like AutoDock Tools.

- Ligand parametrization : Assign partial charges (e.g., Gasteiger-Marsili) and generate 3D conformers with Open Babel.

- Docking simulations : Use AutoDock Vina or Glide to predict binding poses. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Serine in kinases) and favorable ΔG values (< -8 kcal/mol) .

Basic: What strategies mitigate degradation of the thiocarbamate group during storage?

Methodological Answer:

- Storage conditions : Keep at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .

- Regular QC : Monitor purity via HPLC-UV at 254 nm and track degradation peaks over time .

Advanced: How can researchers address low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Optimize reaction conditions : Screen solvents (e.g., THF vs. DCM), temperatures (0°C to reflux), and catalysts (e.g., NaH or KCO) .

- Protecting groups : Introduce temporary protection (e.g., benzyl for hydroxyl groups) to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time and improve yields through controlled dielectric heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.